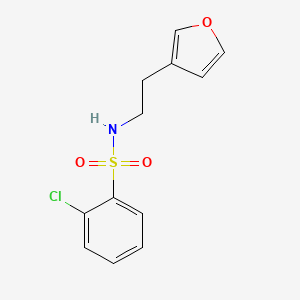

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Description

2-Chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 2-position and an N-linked 2-(furan-3-yl)ethyl group. The sulfonamide moiety (-SO₂NH-) is a common pharmacophore in medicinal and agrochemical agents due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

2-chloro-N-[2-(furan-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFDMTLOMMISIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=COC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzenesulfonyl chloride and 3-furyl ethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

Procedure: The 2-chlorobenzenesulfonyl chloride is first dissolved in the solvent, followed by the addition of a base such as triethylamine. The 3-furyl ethylamine is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours at room temperature.

Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzenesulfonamide moiety can be replaced by nucleophiles such as amines or thiols.

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide and related sulfonamides:

Physicochemical and Crystallographic Properties

- Solubility : The bis-sulfonamide in demonstrates increased solubility due to ethoxy linkers, whereas the target compound’s lipophilic furan group may reduce aqueous solubility .

- Crystal Packing: 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide () crystallizes in the monoclinic P21/n space group with a = 11.1371 Å, b = 4.8523 Å, and c = 21.5198 Å. The furan-3-yl ethyl group in the target compound likely alters packing efficiency due to steric and electronic effects .

Key Research Findings and Implications

- Structural comparisons underscore the importance of substituent choice: electron-withdrawing groups (e.g., Cl) enhance stability, while heterocycles (furan, indole) modulate bioactivity .

Biological Activity

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 281.74 g/mol. The presence of a chloro group, a furan moiety, and a sulfonamide functional group contributes to its unique reactivity and biological profile.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- Interaction with Biological Macromolecules : The furan ring may engage in π-π interactions, influencing various biological pathways such as signal transduction and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.015 |

| Staphylococcus aureus | 0.030 |

| Bacillus subtilis | 0.025 |

| Candida albicans | 0.020 |

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In cellular assays, it has shown cytotoxic effects against several cancer cell lines, including:

- HeLa Cells : IC values around 25 µM.

- MCF-7 Cells : IC values around 30 µM.

This indicates that the compound may interfere with cancer cell proliferation and could serve as a lead compound in cancer therapy development .

Case Studies

- Antibacterial Activity Study : A study conducted by researchers evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The findings demonstrated that this compound showed significant inhibition against E. coli and S. aureus, suggesting its potential as an antibiotic agent.

- Cytotoxicity Assessment : In another investigation focused on cytotoxicity, the compound was tested against multiple cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in HeLa cells, highlighting its potential for further development as an anticancer drug .

Applications in Medicinal Chemistry

The versatility of this compound extends beyond its biological activities:

- Pharmaceutical Development : It is being studied as a pharmaceutical intermediate for developing new drugs targeting bacterial infections and cancer.

- Research Applications : This compound serves as a building block in synthetic chemistry for creating more complex molecules with tailored biological activities .

Q & A

Q. What are the key steps in synthesizing 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of intermediates. For example:

- Step 1: React 2-(furan-3-yl)ethylamine with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond.

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Optimization: Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents, and employ catalysts like DMAP to enhance yields. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the furan ring (δ 6.3–7.4 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for NH).

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₃H₁₃ClNO₃S.

- FT-IR: Peaks at ~1340 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .

Q. What initial biological screening approaches are used for sulfonamide derivatives?

Methodological Answer:

- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme Inhibition: Screen against dihydropteroate synthase (DHPS) via spectrophotometric assays measuring folate pathway disruption.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine its structure, and which software is used?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.

- Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing.

- Refinement: Refine with SHELXL-2018/3 using full-matrix least-squares on F².

- Visualization: Generate ORTEP diagrams with WinGX or Olex2 to depict thermal ellipsoids and hydrogen bonding networks .

Q. How can structure-activity relationships (SAR) explain its bioactivity?

Methodological Answer:

- Pharmacophore Mapping: Identify critical groups (e.g., sulfonamide for DHPS binding, furan for π-π stacking).

- Analog Synthesis: Compare activity of derivatives with substituents on the benzene ring (e.g., Cl vs. CF₃).

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses in DHPS active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation: Replicate assays with standardized protocols (e.g., fixed cell density, consistent solvent controls).

- Target Specificity: Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects.

- Meta-Analysis: Compare data across studies using tools like RevMan to assess heterogeneity (e.g., I² statistic) .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (GROMACS) to assess stability over 100 ns trajectories.

- Free Energy Calculations: Use MM-PBSA to estimate binding affinities.

- ADMET Prediction: Apply SwissADME to evaluate solubility (LogP), bioavailability (Lipinski’s Rule of 5), and toxicity (AMES test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.